molecular formula C12H26N4O6 B14310130 3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea CAS No. 110139-77-0

3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea

Cat. No.: B14310130
CAS No.: 110139-77-0
M. Wt: 322.36 g/mol
InChI Key: PENRPKNGKUMAER-UHFFFAOYSA-N
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Description

3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea is a complex organic compound characterized by multiple hydroxyl and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea typically involves the reaction of bis(2-hydroxyethyl)urea with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamoyl groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbamoyl groups may produce primary or secondary amines.

Scientific Research Applications

3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea exerts its effects involves its ability to form multiple hydrogen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved in these interactions are often complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)urea
  • Ethylenediamine
  • Carbamoylamino derivatives

Uniqueness

3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea is unique due to its combination of multiple hydroxyl and carbamoyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules.

Properties

CAS No.

110139-77-0

Molecular Formula

C12H26N4O6

Molecular Weight

322.36 g/mol

IUPAC Name

3-[2-[bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea

InChI

InChI=1S/C12H26N4O6/c17-7-3-15(4-8-18)11(21)13-1-2-14-12(22)16(5-9-19)6-10-20/h17-20H,1-10H2,(H,13,21)(H,14,22)

InChI Key

PENRPKNGKUMAER-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)N(CCO)CCO)NC(=O)N(CCO)CCO

Origin of Product

United States

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